molecular formula C13H15N5O3 B4347608 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE

Cat. No.: B4347608
M. Wt: 289.29 g/mol
InChI Key: AADIEDNWICTSNC-UHFFFAOYSA-N
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Description

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 5-methyl-2-pyridinecarboxylic acid or its derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted pyrazoles: Formed by substitution reactions on the pyrazole ring.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Pyrazole derivatives can act as ligands in coordination chemistry.

Biology

    Enzyme inhibitors: Potential use as inhibitors of specific enzymes due to their structural similarity to natural substrates.

    Antimicrobial agents: Some pyrazole derivatives exhibit antimicrobial activity.

Medicine

    Drug development: Investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

Industry

    Agriculture: Used in the development of agrochemicals such as herbicides and fungicides.

    Materials science:

Mechanism of Action

The mechanism of action of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-2-pyridinyl)propanamide: Lacks the nitro group, which may affect its biological activity.

    2-(4-nitro-1H-pyrazol-1-yl)-N-(5-methyl-2-pyridinyl)propanamide: Similar structure but different substitution pattern on the pyrazole ring.

Uniqueness

The presence of both the nitro group and the specific substitution pattern on the pyrazole ring makes 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE unique. These structural features can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-4-5-12(14-6-8)15-13(19)10(3)17-7-11(18(20)21)9(2)16-17/h4-7,10H,1-3H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADIEDNWICTSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C(C)N2C=C(C(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE

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